1'-Benzyl-1',4'-dihydro-(2,3')biquinolinyl-4'-carbonitrile
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Overview
Description
1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile is a complex organic compound with the molecular formula C26H19N3. It is known for its unique structure, which includes a benzyl group and a dihydro-biquinoline core.
Preparation Methods
The synthesis of 1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the formation of the biquinoline core . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA)
Scientific Research Applications
1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory pathways and pain receptors .
Comparison with Similar Compounds
1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile can be compared with other biquinoline derivatives such as:
1’-Methyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-thione: This compound has a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties
1’-Benzyl-1’,4’-dihydro-2,3’-biquinoline-4’-carbonitrile: Another closely related compound with slight variations in the molecular structure, affecting its reactivity and applications
The uniqueness of 1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H19N3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-benzyl-3-quinolin-2-yl-4H-quinoline-4-carbonitrile |
InChI |
InChI=1S/C26H19N3/c27-16-22-21-11-5-7-13-26(21)29(17-19-8-2-1-3-9-19)18-23(22)25-15-14-20-10-4-6-12-24(20)28-25/h1-15,18,22H,17H2 |
InChI Key |
WEYFLEMJWWJQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(C3=CC=CC=C32)C#N)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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